molecular formula C19H16N4 B12914224 6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine CAS No. 83657-46-9

6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Katalognummer: B12914224
CAS-Nummer: 83657-46-9
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: KUWOZASLUPPTKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the construction of the imidazo[1,2-b][1,2,4]triazine ring system followed by the introduction of the biphenyl and dimethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dimethylimidazo[1,2-b][1,2,4]triazine with 4-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group enhances its hydrophobicity, while the dimethylimidazo[1,2-b][1,2,4]triazine core provides a versatile platform for further functionalization .

Eigenschaften

CAS-Nummer

83657-46-9

Molekularformel

C19H16N4

Molekulargewicht

300.4 g/mol

IUPAC-Name

2,3-dimethyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-13-14(2)22-23-12-18(21-19(23)20-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI-Schlüssel

KUWOZASLUPPTKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.